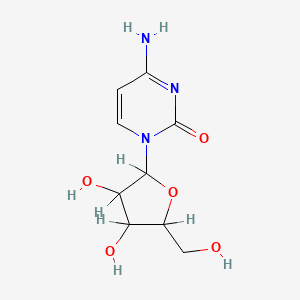

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one, commonly known as cytidine, is a nucleoside formed when the nitrogenous base cytosine is attached to a ribose sugar via a β-N1-glycosidic bond. This compound plays a crucial role in biochemistry as a component of ribonucleic acid (RNA). Its molecular formula is and it features a pyrimidine structure linked to a ribofuranose moiety, which contributes to its solubility and biological activity .

- Phosphorylation: Cytidine can be phosphorylated to form cytidine monophosphate, which is further phosphorylated to cytidine diphosphate and cytidine triphosphate.

- Deamination: Cytidine can be converted to uridine through deamination, involving the removal of an amine group.

- Glycosidic Bond Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions, releasing cytosine and ribose .

Cytidine exhibits several biological activities:

- Role in RNA Synthesis: It is essential for RNA synthesis and function, participating in the formation of messenger RNA and other types of RNA.

- Neuroprotective Effects: Research indicates that cytidine may play a role in neuroprotection by modulating glutamate cycling in the brain. Supplementation has been associated with decreased levels of midfrontal/cerebral glutamate/glutamine, suggesting potential antidepressant effects .

- Metabolic Conversion: Dietary cytidine is converted into uridine in humans, contributing to various metabolic pathways and possibly influencing mood and cognitive functions .

Cytidine can be synthesized through various methods:

- Chemical Synthesis: Involves the coupling of cytosine with ribose derivatives under controlled conditions.

- Biological Synthesis: Can also be produced through enzymatic pathways in living organisms, particularly from RNA-rich dietary sources.

- Synthetic Analogues: Various synthetic routes have been developed to create cytidine analogues with modified properties for therapeutic applications .

Cytidine has several applications:

- Pharmaceuticals: Used in the synthesis of antiviral agents and as a supplement for cognitive enhancement.

- Research: Serves as a standard in biochemical assays and studies related to nucleic acids.

- Nutritional Supplements: Investigated for its potential benefits in mental health and neuroprotection .

Studies on cytidine interactions have revealed:

- With Enzymes: Cytidine interacts with various enzymes involved in nucleotide metabolism, influencing their activity.

- With Receptors: It may modulate neurotransmitter systems by interacting with receptors involved in glutamate signaling.

- Drug Interactions: Research into its analogues has shown potential interactions with drugs used in cancer therapy, enhancing their efficacy through epigenetic mechanisms .

Cytidine belongs to a class of compounds known as pyrimidine nucleosides. Here are some similar compounds along with their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Deoxycytidine | Deoxyribonucleoside | Lacks an oxygen atom at the 2' position; DNA component. |

| Uridine | Ribonucleoside | Contains uracil instead of cytosine; involved in RNA metabolism. |

| 5-Azacytidine | Nucleoside analogue | Exhibits epigenetic effects by inhibiting DNA methyltransferases. |

| Cytarabine | Nucleoside analogue | Used as an anti-cancer drug; arabinose sugar instead of ribose. |

Cytidine's uniqueness lies in its specific role as a building block for RNA and its involvement in various metabolic processes, distinguishing it from other nucleosides and their analogues .